molecular formula C16H13N3OS B2856069 3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea CAS No. 481696-38-2

3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea

Cat. No.: B2856069
CAS No.: 481696-38-2
M. Wt: 295.36
InChI Key: UIKMSHSHJYDBLF-NBVRZTHBSA-N
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Description

3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea is a chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes an indenylidene moiety and a phenylthiourea group. Its diverse applications in chemistry, biology, medicine, and industry make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea typically involves the reaction of 3-oxo-2,3-dihydro-1H-indene with phenylthiourea under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs

Scientific Research Applications

Chemistry: In chemistry, 3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine: The medical applications of this compound include its use as an antiviral, anti-inflammatory, and anticancer agent. Its diverse biological activities make it a valuable tool in the development of new treatments for various diseases.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and other industrial processes.

Mechanism of Action

The mechanism by which 3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules that play a role in biological processes. The compound's ability to modulate these targets leads to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to 3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea include other indenylidene derivatives and phenylthiourea analogs. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of structural features and biological activities. This uniqueness makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-[(E)-(3-oxoinden-1-ylidene)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-10-14(12-8-4-5-9-13(12)15)18-19-16(21)17-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,19,21)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMSHSHJYDBLF-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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